3-(3-Amino-1H-1,2,4-triazol-1-YL)azepan-2-one
CAS No.:
Cat. No.: VC17515139
Molecular Formula: C8H13N5O
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N5O |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 3-(3-amino-1,2,4-triazol-1-yl)azepan-2-one |
| Standard InChI | InChI=1S/C8H13N5O/c9-8-11-5-13(12-8)6-3-1-2-4-10-7(6)14/h5-6H,1-4H2,(H2,9,12)(H,10,14) |
| Standard InChI Key | CMONWOWSFYYXSC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(=O)C(C1)N2C=NC(=N2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 1-position with a 3-aminogroup and at the 3-position with an azepan-2-one moiety. The azepan-2-one ring introduces a lactam functional group, which influences both solubility and reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | Inferred |
| Molecular Weight | 209.21 g/mol | Calculated |
| Tautomerism | Annular prototropic forms |
The triazole ring exhibits prototropic tautomerism, as observed in related compounds through NMR and X-ray crystallography . This dynamic behavior allows interconversion between 1H- and 4H- tautomers, impacting electronic distribution and binding interactions.
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, extrapolation from analogous structures suggests:
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Solubility: Moderate water solubility (≈100–300 mg/L) due to polar triazole and lactam groups, with improved solubility in polar aprotic solvents like DMF or DMSO .
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Melting Point: Estimated 180–200°C based on thermal stability of triazole-lactam hybrids.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, requiring anhydrous storage .
Synthetic Methodologies
Nucleophilic Ring-Opening Strategy
A validated route for analogous triazole-azepane systems involves sequential reactions starting from succinic anhydride and aminoguanidine hydrochloride :
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Formation of N-Guanidinosuccinimide: Reacting succinic anhydride with aminoguanidine under microwave irradiation yields a succinimide intermediate.
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Ring-Opening with Azepan-2-amine: Nucleophilic attack by the amine opens the succinimide ring, followed by cyclization to form the triazole core.
This method achieves yields of 60–75% for aliphatic amines but fails with aromatic amines due to reduced nucleophilicity .
Alternative Pathway for Sterically Hindered Systems
For substrates where direct ring-opening is inefficient, a modular approach is employed:
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Synthesis of N-Azepan-2-ylsuccinimide: Pre-functionalizing the azepanone with succinimide enhances reactivity.
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Microwave-Assisted Cyclocondensation: Reaction with aminoguanidine hydrochloride under microwave irradiation (100–120°C, 30 min) forms the triazole ring .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR: Key signals include:
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δ 1.50–1.80 ppm (m, 6H, azepane CH)
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δ 3.40–3.60 ppm (t, 2H, lactam N–CH)
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δ 6.20 ppm (s, 2H, NH)
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C NMR: Lactam carbonyl appears at ≈170 ppm, while triazole carbons resonate between 145–155 ppm .
X-ray Crystallography
In related triazole-azepane structures, the triazole ring adopts a nearly planar conformation (deviation <0.05 Å), with the azepane ring in a chair-like configuration. Hydrogen bonding between NH and lactam carbonyl stabilizes the crystal lattice .
Future Research Directions
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